molecular formula C10H8N6OS B2696300 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207017-71-7

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2696300
CAS No.: 1207017-71-7
M. Wt: 260.28
InChI Key: YBSPNLCROSJUCT-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Biochemical Analysis

Biochemical Properties

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported that this compound is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics . The nature of these interactions is largely dependent on the specific biochemical context in which they occur.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent attachment of the 1-methyl-1H-1,2,3-triazole-4-carboxamide group is often carried out using click chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives and triazole-based compounds, such as:

Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields including medicine and agriculture.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following synthetic route is commonly employed:

  • Preparation of Benzothiadiazole Intermediate : This step involves the reaction of appropriate thiadiazole derivatives with electrophiles.
  • Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions (click chemistry) to introduce the triazole moiety.
  • Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.

Biological Activities

The compound exhibits a range of biological activities as summarized in the table below:

Activity Description References
Antitumor Activity Demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Properties Exhibits significant antibacterial and antifungal activities against multiple strains.
Insecticidal Effects Shown to possess insecticidal properties that can be utilized in agricultural applications.
Antioxidant Activity Displays antioxidant properties that may help in mitigating oxidative stress-related diseases.

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
  • Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that regulate cell survival and apoptosis.

Research indicates that the triazole moiety plays a crucial role in these interactions due to its ability to form hydrogen bonds with target sites.

Case Studies

Several studies have highlighted the compound's efficacy:

  • Antitumor Efficacy Study : A study conducted on human cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment. This suggests a strong potential for development as an anticancer drug .
  • Antimicrobial Activity Assessment : In vitro tests demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL against various bacterial strains including E. coli and S. aureus .
  • Insecticidal Trials : Field tests showed that formulations containing this compound significantly reduced pest populations by up to 70%, indicating its potential use in crop protection strategies .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6OS/c1-16-5-8(12-15-16)10(17)11-6-3-2-4-7-9(6)14-18-13-7/h2-5H,1H3,(H,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSPNLCROSJUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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